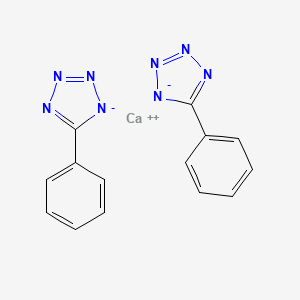

1H-Tetrazole, 5-phenyl-, calcium salt

Beschreibung

Historical Context and Evolution of Tetrazole Chemistry

The field of tetrazole chemistry dates back to 1885, when Swedish chemist J.A. Bladin first synthesized a derivative of this heterocyclic ring. vu.edu.auhilarispublisher.comnih.gov Bladin's work, which involved the reaction of dicyanophenylhydrazine with nitrous acid, led to the formation of a novel five-membered ring containing four nitrogen atoms and one carbon atom, which he subsequently named "tetrazole". vu.edu.aunih.gov The parent compound of this class, 1H-Tetrazole, was later prepared through the reaction of anhydrous hydrazoic acid and hydrogen cyanide under pressure. wikipedia.org While the initial discovery occurred in the late 19th century, significant and widespread interest in the chemistry and application of tetrazoles did not burgeon until the 1950s. researchgate.net Since then, the unique properties of the tetrazole ring have established it as a vital structural motif in various scientific domains, including medicinal chemistry, materials science, and coordination chemistry. vu.edu.au

Fundamental Characteristics of the Tetrazole Ring System

The tetrazole ring is a five-membered aromatic heterocycle with the molecular formula CH₂N₄. hilarispublisher.comwikipedia.org Its structure is characterized by the presence of four nitrogen atoms and one carbon atom. A key feature of the tetrazole system is its existence in different tautomeric forms. The two principal tautomers are 1H-tetrazole and 2H-tetrazole, both of which are considered aromatic due to the presence of 6 π-electrons. nih.govwikipedia.org In the solid phase and in solution, the 1H-tautomer is generally the predominant form, whereas the 2H-tautomer is more stable in the gas phase. nih.govwikipedia.org A third, non-aromatic isomer, 5H-tetrazole, also exists. wikipedia.org

The tetrazole moiety exhibits a unique combination of physicochemical properties. It has a high nitrogen content, considerable thermal stability, and a high enthalpy of formation. researchgate.netresearchgate.net The parent 1H-tetrazole is acidic, with a pKa of approximately 4.90. wikipedia.org One of the most significant characteristics of the tetrazole ring is its function as a bioisostere for the carboxylic acid group. researchgate.netnih.gov This is due to their comparable acidity, planar geometry, and the fact that both are deprotonated at physiological pH. wikipedia.orgresearchgate.net Consequently, substituting a carboxylic acid with a tetrazole ring in a molecule can lead to enhanced metabolic stability and lipophilicity, a strategy frequently employed in drug design. researchgate.netsoran.edu.iq

Overview of 5-Phenyltetrazole Frameworks in Chemical Science

5-Phenyl-1H-tetrazole is a prominent derivative in which a phenyl group is attached to the carbon atom of the tetrazole ring. chemsrc.com This compound typically presents as a white crystalline powder. chemicalbook.comchemicalbook.com Its synthesis is most commonly achieved through a [3+2] cycloaddition reaction. This involves reacting benzonitrile (B105546) with an azide (B81097) source, such as sodium azide. soran.edu.iqresearchgate.net The reaction is often facilitated by the use of a catalyst, with various metal salts based on zinc or copper being effective. researchgate.netorganic-chemistry.org

The 5-phenyltetrazole framework is a versatile building block in multiple areas of chemical science. In coordination chemistry, it serves as a ligand for the synthesis of coordination polymers and metal-organic frameworks. chemicalbook.comrsc.org In medicinal chemistry, it is a precursor for more complex pharmaceutical compounds, with some derivatives being investigated for their activity against various cell lines. nih.gov Furthermore, its derivatives have been studied for applications as energetic materials and as corrosion inhibitors for metals. wikipedia.orgchemicalbook.comscilit.com

Table 1: Physicochemical Properties of 5-Phenyl-1H-tetrazole

| Property | Value |

|---|---|

| Molecular Formula | C₇H₆N₄ |

| Molecular Weight | 146.15 g/mol |

| Appearance | White crystalline powder |

| Melting Point | 216-222 °C (decomposes) |

| Boiling Point | ~331 °C |

Note: Data sourced from multiple references. chemsrc.comchemicalbook.comnih.gov

Rationale for Investigating Calcium Salts of Tetrazole Derivatives

The investigation of metal salts of tetrazole derivatives, including calcium salts, is driven by several scientific objectives spanning materials science, biology, and medicine.

Crystal Growth Modification: Tetrazolate anions are chemical mimics of carboxylates. Research has demonstrated that, like carboxylates, tetrazolates can influence the crystallization process of inorganic salts. Specifically, tetrazole-based additives have been shown to modify the crystal growth of calcium carbonate and calcium oxalate. rsc.org This opens avenues for using tetrazole salts to study and potentially control biomineralization processes, including those relevant to human pathologies like the formation of kidney stones. rsc.org

Development of Energetic Materials: The formation of salts is a cornerstone of designing new energetic materials. The choice of the metal cation significantly impacts the stability, density, and energetic performance of the resulting compound. researchgate.net While much research has focused on other metals, the use of alkaline earth metals like calcium is a logical extension for creating novel materials with tailored properties for applications such as gas generants in automotive safety systems or as components in pyrotechnic compositions. researchgate.net

Pharmaceutical Formulation: In drug development, converting an acidic compound into a salt is a common strategy to enhance its physicochemical properties, such as aqueous solubility, dissolution rate, and stability. The synthesis of novel 1,4-dihydropyridine (B1200194) derivatives bearing tetrazole moieties as potential dual angiotensin II receptor and calcium channel blockers highlights the intersection of tetrazole chemistry with the biological role of calcium, suggesting that the formation of calcium salts could be a pertinent strategy in pharmaceutical sciences. nih.gov

Research Scope and Objectives for 1H-Tetrazole, 5-phenyl-, Calcium Salt Studies

The study of 1H-Tetrazole, 5-phenyl-, calcium salt is centered on a clear set of research goals aimed at fully characterizing this specific compound and exploring its potential applications. The primary objectives include:

Synthesis and Structural Elucidation: To develop a reliable method for the synthesis of 1H-Tetrazole, 5-phenyl-, calcium salt and to determine its precise molecular and crystal structure, likely through single-crystal X-ray diffraction.

Physicochemical Characterization: To thoroughly document the compound's fundamental properties, including its solubility in various solvents, its spectroscopic signatures (e.g., IR, NMR), and its thermal behavior.

Thermal Analysis: To investigate the thermal stability and decomposition pathway of the calcium salt using techniques such as Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC). This is crucial for assessing its potential as a stable, energetic material or gas generant. mdpi.com

Coordination Chemistry and Materials Science: To explore the role of the calcium salt as a node in the construction of new coordination polymers or metal-organic frameworks, and to study the properties of these resulting materials. nih.gov

Evaluation as a Crystal Growth Modifier: To systematically study the effect of 1H-Tetrazole, 5-phenyl-, calcium salt on the crystallization of calcium-based minerals, particularly calcium oxalate, to validate its potential in controlling mineralization processes. rsc.org

Structure

3D Structure of Parent

Eigenschaften

CAS-Nummer |

55719-89-6 |

|---|---|

Molekularformel |

C14H10CaN8 |

Molekulargewicht |

330.36 g/mol |

IUPAC-Name |

calcium;5-phenyl-1,2,3-triaza-4-azanidacyclopenta-2,5-diene |

InChI |

InChI=1S/2C7H5N4.Ca/c2*1-2-4-6(5-3-1)7-8-10-11-9-7;/h2*1-5H;/q2*-1;+2 |

InChI-Schlüssel |

LIQUIQYZHDBODX-UHFFFAOYSA-N |

Kanonische SMILES |

C1=CC=C(C=C1)C2=NN=N[N-]2.C1=CC=C(C=C1)C2=NN=N[N-]2.[Ca+2] |

Herkunft des Produkts |

United States |

Synthetic Methodologies and Process Optimization for 1h Tetrazole, 5 Phenyl , Calcium Salt

Precursor Synthesis: Advanced Approaches to 5-Phenyl-1H-tetrazole

The primary and most well-established method for synthesizing 5-Phenyl-1H-tetrazole is the [3+2] cycloaddition reaction between benzonitrile (B105546) and an azide (B81097) source, typically sodium azide. semanticscholar.orgscielo.br This reaction has been the subject of extensive research to improve its efficiency, safety, and environmental footprint.

[3+2] Cycloaddition Reactions of Benzonitrile with Azides

The [3+2] cycloaddition, a type of click reaction, involves the formation of the tetrazole ring from a nitrile and an azide. semanticscholar.org The reaction is typically catalyzed to achieve higher yields and milder reaction conditions.

A diverse range of catalysts has been explored to facilitate the synthesis of 5-Phenyl-1H-tetrazole. The choice of catalyst significantly impacts the reaction rate, yield, and conditions.

Metal Salts and Complexes: Various metal salts have proven effective. For instance, CuSO4·5H2O has been used as a readily available and environmentally friendly catalyst. nih.gov In one study, using 2 mol% of CuSO4·5H2O in DMSO at 140 °C with a 1:1 molar ratio of benzonitrile to sodium azide resulted in an excellent yield. nih.gov Other metal-based catalysts include Co(II) complexes, which have been shown to efficiently catalyze the [3+2] cycloaddition under homogeneous conditions. semanticscholar.org

Heterogeneous Catalysts: To simplify catalyst recovery and reuse, heterogeneous catalysts are of great interest. Cuttlebone, a natural and low-cost material, has been utilized as an effective heterogeneous catalyst. researchgate.net Another approach involves the use of sulfated tin oxide supported on reduced graphene oxide (SA-rGO), which acts as a solid acid catalyst.

| Catalyst | Solvent | Temperature (°C) | Yield (%) | Reference |

|---|---|---|---|---|

| CuSO4·5H2O (2 mol%) | DMSO | 140 | Excellent | nih.gov |

| Cuttlebone | DMSO | 110 | Good | researchgate.net |

| Co(II)-complex | - | - | Good | semanticscholar.org |

| SO3H-carbon | DMF | 100 | 92 | soran.edu.iq |

The choice of solvent plays a crucial role in the reaction's success, influencing reactant solubility and reaction kinetics.

Aprotic Polar Solvents: Dimethyl sulfoxide (B87167) (DMSO) and N,N-dimethylformamide (DMF) are commonly employed solvents due to their high polarity and ability to dissolve sodium azide. nih.govnih.gov Optimal yields have been reported in DMSO at elevated temperatures. nih.gov

Green Solvents: In an effort to develop more environmentally benign processes, water and ethanol-water mixtures have been investigated as solvent systems. The use of water as a solvent is particularly attractive due to its low cost, non-toxicity, and non-flammability.

| Solvent | Catalyst | Temperature (°C) | Yield (%) | Reference |

|---|---|---|---|---|

| DMSO | CuSO4·5H2O | 140 | Excellent | nih.gov |

| DMF | SO3H-carbon | 100 | 92 | soran.edu.iq |

| Ethanol-Water | - | - | - | - |

| Water | Humic acid | 100 | Good | nih.gov |

To enhance reaction rates, improve yields, and increase safety, modern synthetic techniques such as microwave irradiation and microreactors have been applied to the synthesis of 5-Phenyl-1H-tetrazole.

Microwave-Assisted Synthesis: Microwave irradiation can significantly reduce reaction times compared to conventional heating methods. nih.gov This technique provides rapid and uniform heating, often leading to higher yields and cleaner reactions.

Microreactor Synthesis: Microreactors offer several advantages for the synthesis of tetrazoles, which can be hazardous on a large scale. researchgate.net The small reaction volumes and high surface-to-volume ratios in microreactors allow for better control of reaction parameters, improved heat transfer, and enhanced safety, especially when dealing with azides. researchgate.netechemi.com Continuous-flow microreactors can also enable safer and more efficient production. organic-chemistry.org

Alternative Synthetic Routes to 5-Phenyltetrazole Scaffolds

While the cycloaddition of benzonitrile and azides is the most common route, alternative methods for constructing the 5-phenyltetrazole scaffold have been developed. One such method involves the reaction of benzaldehyde (B42025) with hydroxylamine (B1172632) hydrochloride and sodium azide in a one-pot, three-component reaction. organic-chemistry.org This approach avoids the use of nitriles as starting materials. organic-chemistry.org

Dedicated Synthesis of 1H-Tetrazole, 5-phenyl-, Calcium Salt

The synthesis of 1H-Tetrazole, 5-phenyl-, calcium salt is achieved through a standard acid-base reaction, leveraging the acidic nature of the N-H proton on the tetrazole ring.

The general procedure involves the deprotonation of 5-Phenyl-1H-tetrazole with a suitable calcium-containing base. A common method is the reaction of 5-Phenyl-1H-tetrazole with calcium hydroxide (B78521) in an appropriate solvent, typically water or an alcohol.

A plausible synthetic route would be:

Dissolving 5-Phenyl-1H-tetrazole in a suitable solvent.

Adding a stoichiometric amount of a calcium base, such as calcium hydroxide, to the solution.

The reaction mixture is typically stirred to ensure complete reaction.

The resulting calcium salt, which may precipitate out of the solution, is then isolated by filtration, washed with a suitable solvent to remove any unreacted starting materials or byproducts, and dried.

Alternatively, the sodium salt of 5-phenyl-1H-tetrazole can be prepared first by reacting it with a sodium base like sodium hydroxide. Subsequently, the addition of a soluble calcium salt, such as calcium chloride, would lead to the precipitation of the less soluble 1H-Tetrazole, 5-phenyl-, calcium salt via a salt metathesis reaction.

Advanced Structural Elucidation and Solid State Characteristics of 1h Tetrazole, 5 Phenyl , Calcium Salt

Spectroscopic Characterization for Molecular Conformation and Bonding

High-Resolution Mass Spectrometry for Molecular Weight and Fragmentation Patterns

High-Resolution Mass Spectrometry (HRMS) is an indispensable tool for the precise determination of the molecular weight and elemental composition of 1H-Tetrazole, 5-phenyl-, calcium salt. The technique provides the exact mass of the parent ion, allowing for the unambiguous confirmation of its molecular formula, C₁₄H₁₀CaN₈.

Upon ionization, typically using electrospray ionization (ESI) in negative mode for the anionic tetrazolate species, the molecule undergoes characteristic fragmentation. The fragmentation patterns of 1,5-disubstituted tetrazoles are well-documented and primarily involve the decomposition of the heterocyclic ring. nih.gov The primary fragmentation pathways for the 5-phenyltetrazolate anion would include the elimination of a neutral nitrogen molecule (N₂) or the loss of the azide (B81097) radical (N₃). nih.gov Further fragmentation can occur, leading to the formation of various smaller ions. Analysis of these fragments provides valuable structural information, confirming the connectivity of the phenyl group to the tetrazole ring.

Key fragmentation pathways observed in the mass spectrum of related 5-allyloxy-1-aryl-tetrazoles include α-cleavage at the C5 substituent, loss of N₂ from the tetrazole core, and ring-opening at the N3–N4 and C5–N1 bonds. nih.gov For 1H-Tetrazole, 5-phenyl-, the primary fragmentations would center on the stable tetrazole ring and the attached phenyl group.

Table 1: Predicted High-Resolution Mass Spectrometry Data for the 5-phenyltetrazolate Anion

| Ion/Fragment | Formula | Calculated Exact Mass (m/z) | Predicted Fragmentation Pathway |

| 5-phenyltetrazolate anion | [C₇H₅N₄]⁻ | 145.0569 | Parent Anion |

| Phenyl azide fragment | [C₆H₅N₃]⁻ | 119.0538 | Loss of CN from parent anion |

| Phenyl radical anion | [C₆H₅]⁻ | 77.0391 | Loss of N₄ from parent anion |

| Benzonitrile (B105546) fragment | [C₇H₅N]⁻ | 103.0422 | Rearrangement after loss of N₃ |

Thermal Analysis and Decomposition Pathways

The thermal behavior of energetic materials like 1H-Tetrazole, 5-phenyl-, calcium salt is critical for understanding their stability, safety, and performance. Thermal analysis techniques such as Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) provide comprehensive data on the material's response to heat.

Thermogravimetric Analysis (TGA) for Thermal Stability and Degradation Profiles

Thermogravimetric Analysis (TGA) measures the change in mass of a sample as a function of temperature in a controlled atmosphere. For 1H-Tetrazole, 5-phenyl-, calcium salt, a TGA thermogram would reveal its thermal stability and decomposition profile. Typically, the analysis of calcium salts of organic compounds, such as calcium oxalate, shows distinct mass loss steps corresponding to the removal of water of hydration, followed by decomposition of the organic component, and finally, the breakdown of the resulting carbonate to the oxide. h-and-m-analytical.comnetzsch.com

For the calcium salt of 5-phenyltetrazole, the TGA curve would likely exhibit the following stages:

An initial mass loss at lower temperatures (typically below 150°C) if the salt exists as a hydrate, corresponding to the loss of water molecules.

A significant and sharp mass loss in the region of 200-300°C, which is characteristic of the decomposition of the tetrazole ring. researchgate.net This is the primary energetic decomposition step.

Subsequent, higher-temperature decomposition stages may occur, leading to the final residue, which would be calcium oxide (CaO) if heated to a sufficiently high temperature in an inert or oxidizing atmosphere.

The precise temperatures and percentage of mass loss in each step provide quantitative data on the compound's stoichiometry and thermal stability.

Table 2: Hypothetical TGA Decomposition Stages for 1H-Tetrazole, 5-phenyl-, Calcium Salt Hydrate

| Decomposition Stage | Temperature Range (°C) | Process | Anticipated Mass Loss |

| 1 | < 150 | Dehydration (Loss of H₂O) | Dependent on degree of hydration |

| 2 | 200 - 300 | Decomposition of tetrazolate anions | Major mass loss corresponding to organic fraction |

| 3 | > 600 | Decomposition of intermediate carbonate | Formation of Calcium Oxide (CaO) residue |

Differential Scanning Calorimetry (DSC) for Phase Transitions and Energetic Properties

Differential Scanning Calorimetry (DSC) measures the heat flow into or out of a sample as it is heated, cooled, or held at a constant temperature. It is used to identify phase transitions like melting and to quantify the energetic nature of decomposition. For many tetrazole derivatives, the decomposition process is highly exothermic. researchgate.netresearchgate.net

A DSC thermogram for 1H-Tetrazole, 5-phenyl-, calcium salt would be expected to show a sharp, intense exothermic peak corresponding to the decomposition of the tetrazole ring. researchgate.net The onset temperature of this exotherm is a key indicator of thermal stability. The area under the peak is proportional to the heat of decomposition, a critical parameter for energetic materials. Studies on similar phenyl-substituted tetrazoles show that the tetrazole ring typically decomposes exothermically at temperatures between 190–240 °C. researchgate.net Unlike the free acid form of 5-phenyl-1H-tetrazole which melts with decomposition around 216 °C, the calcium salt is expected to decompose at a higher temperature without melting, which is typical for ionic salts. sigmaaldrich.com

Table 3: Typical DSC Data for Related Tetrazole Compounds

| Compound | Melting Point (°C) | Decomposition Onset (°C) | Characteristic Event |

| 1-phenyl-1H-tetrazole | ~60 | ~230 | Sharp exothermic decomposition researchgate.net |

| 5-Vinyl-1H-tetrazole | ~131 | > 200 | Melting followed by polymerization/decomposition mdpi.com |

| 5-Methyl-1H-tetrazole Salts | Varies | 194 - 256 | Decomposition without melting mdpi.comnih.gov |

Morphological and Surface Characterization

The physical form, including crystal shape, size, and surface features, significantly influences the properties of a solid material. Electron microscopy and atomic force microscopy are powerful techniques for characterizing these attributes at the micro- and nanoscale.

Electron Microscopy (SEM, TEM) for Crystal Morphology and Size Distribution

Scanning Electron Microscopy (SEM) and Transmission Electron Microscopy (TEM) are used to visualize the morphology and structure of materials at high resolution.

Scanning Electron Microscopy (SEM) provides detailed three-dimensional images of the surface of the material. For 1H-Tetrazole, 5-phenyl-, calcium salt, SEM analysis would reveal the characteristic crystal habit (e.g., plates, needles, prisms), the degree of crystallinity, and the size distribution of the particles. researchgate.net The surface texture and the presence of aggregates or defects can also be readily identified. Studies on other calcium salts, such as calcium oxalate, have used SEM to identify distinct crystal morphologies like plates and stacked structures. researchgate.net

Transmission Electron Microscopy (TEM) offers much higher resolution, allowing for the visualization of individual crystallites, internal structural features, and even lattice fringes. escholarship.orgresearchgate.net TEM would be employed to study the nanoscale features of the calcium salt crystals, identify dislocations or stacking faults, and confirm the single-crystal nature of individual particles.

Table 4: Information Obtainable from Electron Microscopy

| Technique | Primary Information | Scale | Application to 1H-Tetrazole, 5-phenyl-, Calcium Salt |

| SEM | Surface topography, crystal shape, particle size distribution | Micron to Nanometer | Characterizing overall morphology and aggregation. |

| TEM | Internal structure, crystallinity, lattice defects, particle shape | Nanometer to Angstrom | Analyzing fine details of individual nanocrystals. escholarship.orgresearchgate.net |

Atomic Force Microscopy (AFM) for Surface Topography and Growth Mechanisms

Atomic Force Microscopy (AFM) is a high-resolution scanning probe technique that provides three-dimensional topographical information at the nanoscale. Unlike electron microscopy, AFM can be performed under ambient conditions and on samples with minimal preparation.

For 1H-Tetrazole, 5-phenyl-, calcium salt, AFM would be used to image the surfaces of individual crystals with exceptional detail. This allows for the quantitative measurement of surface roughness and the identification of nanoscale features such as growth spirals, terraces, and step edges. nih.gov By imaging crystals at different stages of growth, AFM can provide direct insight into the crystallization and growth mechanisms. Such studies have been instrumental in understanding the face-selective interactions and growth inhibition of other calcium-based crystals like calcium oxalate. nih.gov This information is crucial for controlling the crystallization process to obtain desired particle sizes and morphologies.

Table 5: Applications of AFM in Crystal Characterization

| Parameter Measured | Significance |

| Surface Roughness | Quantifies the smoothness or texture of crystal faces. |

| Step Height | Corresponds to unit cell dimensions, confirming growth layers. |

| Growth Spirals | Indicates a screw-dislocation-driven growth mechanism. |

| Surface Defects | Identifies pits, etch features, or impurity pinning points. |

Computational and Theoretical Investigations of 1h Tetrazole, 5 Phenyl , Calcium Salt

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule at the electronic level. These methods provide insights into stability, reactivity, and spectroscopic characteristics.

Density Functional Theory (DFT) for Electronic Structure, Geometry Optimization, and Reactivity

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of many-body systems. For 1H-Tetrazole, 5-phenyl-, calcium salt, DFT calculations would be instrumental in determining the optimized geometry of the 5-phenyltetrazole anion and its coordination with the calcium cation. Such calculations would reveal key structural parameters like bond lengths, bond angles, and dihedral angles.

Reactivity descriptors, which can be calculated using DFT, provide a quantitative measure of the molecule's chemical behavior. Key reactivity parameters that would be investigated for the 5-phenyltetrazolate anion are detailed in the table below.

| Reactivity Descriptor | Symbol | Significance for 5-phenyltetrazolate |

| Highest Occupied Molecular Orbital (HOMO) Energy | EHOMO | Indicates the electron-donating ability of the molecule. A higher EHOMO suggests greater reactivity as a nucleophile. |

| Lowest Unoccupied Molecular Orbital (LUMO) Energy | ELUMO | Indicates the electron-accepting ability. A lower ELUMO suggests greater reactivity as an electrophile. |

| HOMO-LUMO Energy Gap | ΔE | Represents the chemical reactivity and stability. A smaller gap implies higher reactivity and lower kinetic stability. |

| Chemical Hardness | η | Measures the resistance to change in electron distribution. A larger value indicates greater stability. |

| Chemical Potential | μ | Describes the escaping tendency of electrons from an equilibrium system. |

| Electrophilicity Index | ω | A global measure of electrophilic character. |

Studies on various 5-substituted 1H-tetrazole derivatives have successfully employed DFT to correlate these parameters with observed chemical properties. nih.gov Applying these methods to the calcium salt would clarify the influence of the cation on the reactivity of the tetrazole moiety.

Ab Initio Methods for Molecular Properties and Energy Minimization

Ab initio methods are a class of quantum chemistry methods based on first principles, without the inclusion of experimental data. These calculations, while often more computationally intensive than DFT, can provide highly accurate results for molecular properties.

For 1H-Tetrazole, 5-phenyl-, calcium salt, ab initio calculations, such as Hartree-Fock (HF) or more advanced methods like Møller-Plesset perturbation theory (MP2) or Coupled Cluster (CC), would be used for precise energy minimization to find the most stable geometric configuration. This is particularly important for understanding the coordination environment of the calcium ion, which can vary significantly.

Furthermore, these methods are invaluable for calculating a range of molecular properties with high accuracy, including:

Dipole moments: To understand the polarity of the molecule.

Polarizability: To determine how the electron cloud is distorted by an external electric field.

Vibrational frequencies: To predict the infrared (IR) and Raman spectra of the compound, which can be compared with experimental data for structural validation.

Research on other heterocyclic compounds has demonstrated the utility of ab initio methods in providing benchmark data for molecular structure and properties. mdpi.com

Frontier Molecular Orbital (FMO) Analysis and Electrostatic Potentials

Frontier Molecular Orbital (FMO) theory simplifies the understanding of chemical reactivity by focusing on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). youtube.comwikipedia.org The HOMO represents the ability of a molecule to donate electrons, while the LUMO represents its ability to accept electrons. youtube.com

An FMO analysis of the 5-phenyltetrazolate anion would reveal the spatial distribution of these key orbitals. Typically, in such anions, the HOMO is distributed over the nitrogen-rich tetrazole ring, indicating that this is the primary site for nucleophilic attack or coordination to the calcium cation. The LUMO is often located on the aromatic phenyl ring system. The interaction between the HOMO of the anion and the empty orbitals of the calcium ion is the basis of the ionic bond formation.

Molecular Electrostatic Potential (MEP) maps provide a visual representation of the charge distribution on the molecule's surface. For the 5-phenyltetrazolate anion, an MEP map would show regions of negative potential (in red) concentrated around the nitrogen atoms of the tetrazole ring, confirming them as the likely coordination sites for the positively charged calcium ion. Regions of positive potential (in blue) would be associated with the hydrogen atoms. These maps are crucial for understanding non-covalent interactions and the initial stages of chemical reactions.

Molecular Dynamics (MD) Simulations

While quantum chemical calculations provide insight into single molecules, Molecular Dynamics (MD) simulations are used to study the behavior of a large ensemble of molecules over time. This technique is essential for understanding the properties of the compound in its solid state.

Simulating Solid-State Dynamics and Lattice Interactions

MD simulations of the crystalline form of 1H-Tetrazole, 5-phenyl-, calcium salt would provide a dynamic view of the crystal lattice. By simulating the movements of all atoms over a period of time, it is possible to investigate:

Lattice vibrations (phonons): Understanding the vibrational modes of the crystal lattice is important for predicting thermal properties.

Phase transitions: Simulations can predict how the crystal structure might change under different temperature and pressure conditions.

Defect dynamics: The movement and interaction of defects within the crystal can be studied.

Such simulations rely on accurate force fields, which are sets of parameters that describe the potential energy of the system. These force fields can be developed and validated using data from high-level quantum chemical calculations. MD simulations have been successfully used to study the role of calcium ions in the structural integrity of other complex systems.

Analysis of Intermolecular Forces and Crystal Stability

The stability of the crystal lattice is determined by the complex interplay of intermolecular forces. In the case of 1H-Tetrazole, 5-phenyl-, calcium salt, these forces would include:

Ionic interactions: The primary force between the Ca²⁺ cations and the 5-phenyltetrazolate anions.

Van der Waals forces: Including dispersion forces and dipole-dipole interactions between the phenyl rings of adjacent anions.

π-π stacking: The aromatic phenyl rings can stack on top of each other, contributing to the stability of the crystal packing.

MD simulations allow for the detailed analysis of these interactions. By calculating the radial distribution functions between different atom types, the preferred coordination and packing arrangements can be determined. Furthermore, the cohesive energy of the crystal can be calculated from the simulation, providing a direct measure of its stability. Studies on nitrogen-rich salts have utilized these computational approaches to evaluate crystal density and stability. dntb.gov.ua The structural arrangement and intermolecular interactions are key to understanding the macroscopic properties of the material.

Prediction of Spectroscopic Parameters

Computational chemistry offers powerful tools for predicting the spectroscopic properties of molecules, providing insights that complement and aid in the interpretation of experimental data. For 5-phenyl-1H-tetrazole, theoretical calculations are instrumental in understanding its nuclear magnetic resonance (NMR) and vibrational (infrared and Raman) spectra.

The prediction of NMR chemical shifts through computational methods has become an invaluable tool for structural elucidation. nih.gov For organic molecules like 5-phenyl-1H-tetrazole, Density Functional Theory (DFT) is a commonly employed method. The Gauge-Independent Atomic Orbital (GIAO) method is frequently used in these calculations to determine the isotropic magnetic shielding tensors, which are then converted to chemical shifts. pnrjournal.com

The accuracy of these predictions is highly dependent on the chosen level of theory, including the functional and basis set. pnrjournal.com For instance, calculations for related tetrazole derivatives have been performed using the B3LYP functional with the 6-311++G(d,p) basis set. pnrjournal.com The inclusion of solvent effects, often modeled using the Polarizable Continuum Model (PCM), is also crucial for obtaining chemical shifts that are comparable to experimental values measured in solution. github.io

Below is a table of predicted ¹H and ¹³C NMR chemical shifts for 5-phenyl-1H-tetrazole, calculated using a representative computational approach. It is important to note that these values are for the parent compound and would be expected to shift upon the formation of a calcium salt due to changes in the electronic environment.

Table 1: Predicted NMR Chemical Shifts for 5-phenyl-1H-tetrazole

| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

|---|---|---|

| C (Tetrazole) | - | 154.10 |

| C (Phenyl, ipso) | - | 125.16 |

| C (Phenyl, ortho) | 8.08 | 120.37 |

| C (Phenyl, meta) | 7.64 | 129.50 |

| C (Phenyl, para) | 7.63 | 131.00 |

Note: The predicted values are illustrative and can vary based on the computational method and parameters used. Experimental values for 5-phenyl-1H-tetrazole in DMSO-d6 show signals around 8.08-7.63 ppm for the phenyl protons. chemicalbook.com

Vibrational spectroscopy, encompassing infrared (IR) and Raman techniques, provides a molecular fingerprint based on the vibrations of a molecule's constituent atoms. Computational methods, particularly DFT, are widely used to calculate the harmonic vibrational frequencies of molecules. arxiv.org These calculations not only predict the positions of vibrational bands but also their intensities, aiding in the assignment of experimental spectra. core.ac.uk

For 5-phenyl-1H-tetrazole, theoretical calculations can elucidate the vibrational modes associated with the phenyl and tetrazole rings. For instance, DFT calculations have been successfully used to assign the IR spectra of 1-phenyltetrazole. core.ac.uk The calculated frequencies are often scaled by an empirical factor to better match experimental results, accounting for anharmonicity and other systematic errors in the calculations. core.ac.uk

The formation of a calcium salt would significantly perturb the vibrational modes of the tetrazole ring, particularly those involving the N-H bond, which would be absent in the salt. The interaction with the calcium ion would also influence the stretching and bending modes of the tetrazole ring.

Table 2: Predicted Vibrational Frequencies for 5-phenyl-1H-tetrazole

| Vibrational Mode | Predicted Frequency (cm⁻¹) (IR) | Predicted Frequency (cm⁻¹) (Raman) |

|---|---|---|

| N-H Stretch | ~3500 | ~3500 |

| C-H Aromatic Stretch | 3100-3000 | 3100-3000 |

| C=C Aromatic Stretch | 1600-1450 | 1600-1450 |

| Tetrazole Ring Stretch | 1400-1200 | 1400-1200 |

Note: These are representative frequency ranges. Specific frequencies and intensities would be obtained from a detailed DFT calculation.

Crystal Structure Prediction and Polymorphism Studies

The solid-state structure of a pharmaceutical compound is critical as it influences properties such as solubility and stability. Computational methods are increasingly used to predict the crystal structure of a molecule and to explore its potential polymorphs.

Crystal structure prediction (CSP) methods aim to identify the most stable crystal packing arrangements of a molecule from its chemical diagram. This is typically achieved by generating a large number of plausible crystal structures and then ranking them based on their calculated lattice energies. These energies are often calculated using force fields, followed by more accurate DFT-based methods for the most promising structures.

For a salt like 1H-Tetrazole, 5-phenyl-, calcium salt, CSP would be more complex than for a neutral molecule due to the presence of ionic interactions. The coordination of the calcium ion with the tetrazolate anions would be a key determinant of the crystal packing.

The output of a CSP study is an energetic landscape that plots the relative energies of the predicted polymorphs. A landscape with many structures clustered within a small energy range suggests a higher likelihood of polymorphism. For 1H-Tetrazole, 5-phenyl-, calcium salt, the energetic landscape would reveal the thermodynamically most stable crystalline form, as well as any metastable polymorphs that might be accessible under different crystallization conditions. Understanding this landscape is crucial for controlling the solid form of the compound during manufacturing.

Coordination Chemistry and Supramolecular Assembly Involving 1h Tetrazole, 5 Phenyl , Calcium Salt

Ligand Properties of the 5-Phenyltetrazolide Anion

The 5-phenyltetrazolide anion, derived from the deprotonation of 5-phenyl-1H-tetrazole, is a multifunctional ligand in coordination chemistry. Its structural and electronic features dictate its interaction with metal centers, leading to a diverse range of molecular and supramolecular structures. Tetrazole-based ligands are known for their ability to use up to four nitrogen atoms for coordination, allowing them to bridge multiple metal centers and form stable frameworks. unimi.it

The 5-phenyltetrazolide anion possesses four nitrogen atoms within its heterocyclic ring, each representing a potential binding site for metal ions. This multiplicity of donor atoms allows for a remarkable versatility in coordination modes. The specific mode adopted depends on various factors, including the nature of the metal ion, the reaction conditions, and the presence of other coordinating ligands or counter-ions.

The tetrazolate ring can coordinate to metal centers in several ways:

Monodentate: The ligand binds to a single metal center through one of the nitrogen atoms.

Bidentate: The ligand can be chelating, binding to a single metal center through two adjacent nitrogen atoms, or more commonly, bridging, where it links two different metal centers. A common bridging mode involves the N1 and N2 atoms or the N1 and N4 atoms of the ring.

Tridentate and Tetradentate: In more complex arrangements, the ligand can bridge three or even four metal centers simultaneously, leading to the formation of high-dimensional coordination polymers. unimi.it

For instance, in a zinc-based coordination polymer, the 5-phenyltetrazolato ligand acts as a bidentate bridging linker, connecting two zinc centers to form a three-dimensional diamondoid network. Other substituted tetrazole ligands have been shown to adopt various bridging modes, leading to the formation of 2D networks and super-diamondlike frameworks. The specific nitrogen atoms involved in coordination define the geometry and dimensionality of the resulting structure.

Table 1: Selected Coordination Modes of 5-Substituted Tetrazolate Ligands

| Coordination Mode | Description | Example Compound | Reference |

|---|---|---|---|

| Bidentate Bridging (Mode III) | Ligand links two metal centers using two nitrogen atoms. | [(5-Phenyltetrazole)2Zn] |

|

| Bidentate Bridging (Mode IV) | Ligand links two metal centers using two different nitrogen atoms than Mode III. | [Zn(4-MPTZ)2] |

|

| Tridentate Bridging (Mode VIII) | Ligand links three metal centers using three nitrogen atoms. | [Zn-(CH3CN4)2](H2O)4 |

|

| Multidentate Bridging | Ligand links multiple metal centers, contributing to 3D frameworks. | [Cu(cptz)]n |

The electronic nature of the 5-phenyltetrazolide anion is a key determinant of its coordination behavior. 5-substituted-1H-tetrazoles are often considered bioisosteres of carboxylic acids, sharing comparable pKa values. nih.gov The physical characteristics of these molecules are strongly influenced by the substituent at the 5-position. nih.gov

The phenyl group attached to the tetrazole ring exerts significant electronic effects:

Inductive Effect: The sp²-hybridized carbon of the phenyl ring has an electron-withdrawing inductive effect on the tetrazole ring.

Resonance Effect: The phenyl ring is conjugated with the tetrazole ring, allowing for delocalization of π-electrons. This delocalization affects the electron density on the nitrogen donor atoms, influencing their nucleophilicity and, consequently, their affinity for different metal ions.

Furthermore, the aromatic phenyl group can participate in non-covalent interactions, such as π-π stacking. nih.gov These interactions, including T-shaped edge-to-face and parallel-displaced stacking arrangements, can play a crucial role in stabilizing the resulting crystal structures and directing the supramolecular assembly. nih.gov The interplay between the coordinating ability of the nitrogen-rich tetrazole ring and the potential for π-π interactions from the phenyl group makes 5-phenyltetrazolide a versatile building block in crystal engineering.

Role of Calcium in Complex Formation

Calcium(II) ions are valuable in coordination chemistry due to their low toxicity, biocompatibility, and flexible coordination geometry. nih.gov While less studied than transition metal-based frameworks, calcium-based coordination polymers and MOFs represent a unique subclass with high stability. nih.govosti.gov The interaction of Ca²⁺ with the 5-phenyltetrazolide anion is governed by the ion's preference for oxygen and nitrogen donor atoms and its variable coordination number.

While the specific crystal structure of pure 1H-Tetrazole, 5-phenyl-, calcium salt is not extensively detailed in the reviewed literature, the coordination environment of calcium in related tetrazole-based structures provides a strong basis for understanding its likely configuration. Calcium(II) typically exhibits coordination numbers ranging from six to eight or even higher.

Based on these examples, the calcium ion in its 5-phenyltetrazolate salt is expected to be coordinated by nitrogen atoms from the tetrazole rings and likely by oxygen atoms from co-crystallized water molecules, resulting in a high-coordination number geometry.

Hydrogen bonding plays a critical role in the structures of calcium-tetrazole complexes. researchgate.net Coordinated water molecules are particularly important, acting as hydrogen bond donors to the nitrogen atoms of the tetrazole ring or other acceptor groups. researchgate.net These extensive hydrogen-bonding networks, along with potential π-π stacking interactions from the phenyl rings, are instrumental in linking individual coordination units into extended 1D, 2D, or 3D structures. nih.gov The structure of the final solid-state material is thus a result of a delicate balance between the primary Ca-N/O coordination bonds and these weaker, but collectively significant, supramolecular interactions.

Formation of Related Metal-Organic Frameworks (MOFs) or Coordination Polymers (CPs)

The 5-phenyltetrazolide ligand is an effective building block for the construction of Metal-Organic Frameworks (MOFs) and Coordination Polymers (CPs). Its ability to bridge multiple metal centers through its various nitrogen donors facilitates the self-assembly of extended, often porous, networks. rsc.org The synthesis of these materials often occurs under hydrothermal or solvothermal conditions, sometimes through the in situ generation of the tetrazole ring from an organonitrile precursor. unimi.it

A variety of transition metals have been used to create MOFs and CPs with 5-phenyltetrazole and related ligands, resulting in structures with interesting properties. rsc.org For example, a zinc complex with 5-phenyltetrazole forms a 3D polymeric structure with a diamondoid network.

Calcium-based MOFs (Ca-MOFs) are a particularly interesting subclass due to their low density and high biocompatibility. nih.govosti.gov Although less explored than their transition metal counterparts, Ca-MOFs have shown considerable potential for applications like molecular separations and storage. nih.govosti.gov The synthesis of Ca-MOFs with tetrazole-containing ligands has been reported, demonstrating the feasibility of creating robust frameworks with this combination. researchgate.netresearchgate.netresearchgate.net The resulting structures can range from 1D zigzag chains to complex 3D networks, controlled by the specific substituents on the tetrazole ring and the coordination preferences of the calcium ion. researchgate.net

Table 2: Examples of Coordination Polymers/MOFs with Tetrazole-Based Ligands

| Compound/Framework | Metal Ion | Ligand | Dimensionality | Key Structural Feature | Reference |

|---|---|---|---|---|---|

[Zn(5-phenyltetrazole)2] |

Zn(II) | 5-phenyltetrazolate | 3D | Diamondoid network | |

[Mn2(OH)(TZI)] |

Mn(II) | 5-(4-(tetrazol-5-yl)phenyl)isophthalate | 3D | (4,8)-connected net | rsc.org |

[Ca(pytza)2(H2O)2] |

Ca(II) | 2-(5-pyridin-4-yl-tetrazol-2-yl)-propionate | 2D | Layered structure | researchgate.net |

[Ca(pytza)2(H2O)2]n·3nH2O |

Ca(II) | 5-(4-pyridyl)tetrazole-2-acetic acid | Polymer | --- | researchgate.net |

[ZnL2(DMSO)] |

Zn(II) | 1-phenyl-3-(4-(1H-tetrazol-5-yl)phenyl)-1,3-propanedione | 2D | Neutral network with sql topology | unimi.it |

Design Principles for MOFs/CPs with Tetrazole Linkers

The design of Metal-Organic Frameworks (MOFs) and Coordination Polymers (CPs) is a strategic process that hinges on selecting appropriate molecular components to achieve a desired network topology and, consequently, specific material properties. The use of tetrazole-based linkers, such as the 5-phenyltetrazolate anion derived from 1H-Tetrazole, 5-phenyl-, calcium salt, introduces particular design considerations.

Key design principles include:

Coordination Geometry of the Metal Ion: The calcium(II) ion typically exhibits a high coordination number (commonly 6 to 8) and flexible coordination geometry. This versatility allows it to connect multiple tetrazole linkers, fostering the formation of extended 2D or 3D networks.

Versatility of the Tetrazole Linker: The tetrazolate ring is a rich source of donor atoms, with multiple nitrogen atoms capable of coordinating to metal centers. This allows for a variety of binding modes (e.g., monodentate, bidentate, bridging), which directly influences the dimensionality and structure of the resulting framework. For instance, different coordination modes have been observed in manganese(II) compounds with tetrazolate-5-carboxylate, demonstrating the ligand's adaptability. nih.govresearchgate.netrsc.org

Role of Functional Groups: The phenyl group attached to the tetrazole ring is not merely a passive component. It can direct the assembly of the framework through steric effects and by participating in non-covalent interactions like π-π stacking. These interactions add stability and can influence the porosity of the final structure.

Solvent and Template Effects: The choice of solvent can impact the coordination environment of the metal ion and influence the crystallization process, sometimes becoming incorporated into the final structure. The in-situ formation of ligands or the use of templates can also guide the assembly towards specific, sometimes novel, topologies. researchgate.net

By strategically combining the coordination preferences of the calcium ion with the versatile binding and secondary interaction capabilities of the 5-phenyltetrazolate linker, it is possible to rationally design and construct a wide array of functional coordination polymers.

| Design Factor | Influence on MOF/CP Structure |

| Metal Ion Geometry (Calcium) | High and flexible coordination numbers (6-8) enable the formation of high-dimensional networks. |

| Tetrazole Linker Coordination | Multiple nitrogen donor atoms allow for diverse binding modes, controlling structural dimensionality. |

| Phenyl Group Functionality | Participates in π-π stacking and other non-covalent interactions, influencing crystal packing and stability. |

| Synthesis Conditions | Solvents and templates can direct the self-assembly process and may be incorporated into the final framework. |

Synthesis and Characterization of Novel Tetrazole-Based MOFs/CPs

The synthesis of new MOFs and CPs from 1H-Tetrazole, 5-phenyl-, calcium salt typically involves solvothermal or hydrothermal methods. nih.gov In a representative synthesis, the calcium salt is dissolved along with the 5-phenyl-1H-tetrazole ligand in a suitable solvent, often a high-boiling point polar solvent like N,N'-dimethylformamide (DMF). scialert.netresearchgate.netrsc.org The mixture is sealed in a reaction vessel and heated to a specific temperature for a period, during which the components self-assemble and crystallize.

Typical Synthesis Steps:

Reactant Dissolution: A calcium salt (e.g., calcium nitrate) and 5-phenyl-1H-tetrazole are dissolved in a solvent such as DMF.

Sealed Reaction: The solution is sealed in a vessel, often a Teflon-lined autoclave.

Heating: The vessel is heated in an oven at a controlled temperature (e.g., 100-180 °C) for several hours to days.

Crystallization: As the reaction proceeds, the coordination polymer or MOF self-assembles and precipitates out of the solution as crystals.

Isolation: The crystalline product is isolated by filtration, washed with fresh solvent, and dried.

Once synthesized, these novel materials undergo extensive characterization to determine their structure, composition, and properties.

| Characterization Technique | Information Obtained |

| Single-Crystal X-ray Diffraction | Provides the precise 3D atomic arrangement, including bond lengths, bond angles, and the overall crystal structure. This is the definitive method for structural elucidation. researchgate.net |

| Powder X-ray Diffraction (PXRD) | Confirms the phase purity of the bulk synthesized material and can be used to identify the crystalline structure by comparing the experimental pattern with a simulated one from single-crystal data. scialert.net |

| Fourier-Transform Infrared (FTIR) Spectroscopy | Identifies the functional groups present in the structure and confirms the coordination of the tetrazole ligand to the calcium ion, often observed as a shift in the vibrational frequencies of the tetrazole ring. scialert.net |

| Thermogravimetric Analysis (TGA) | Determines the thermal stability of the framework and identifies the temperatures at which solvent molecules are lost or the framework decomposes. researchgate.net |

| Elemental Analysis | Confirms the empirical formula of the synthesized compound. mdpi.com |

These characterization methods collectively provide a comprehensive understanding of the newly synthesized tetrazole-based MOFs or CPs.

Supramolecular Interactions and Crystal Engineering

Crystal engineering is the rational design of crystalline solids by controlling intermolecular interactions. In the context of 1H-Tetrazole, 5-phenyl-, calcium salt, the assembly of its crystalline structure is a sophisticated interplay between strong metal-ligand coordination bonds and a hierarchy of weaker, non-covalent forces. The final three-dimensional architecture is not solely dictated by the coordination of the calcium ion to the tetrazolate nitrogen atoms but is significantly influenced by hydrogen bonding and other subtle interactions that guide the packing of the coordination polymer chains or layers. mdpi.com

Hydrogen Bonding Networks in the Solid State

Hydrogen bonds are among the most critical directional forces in supramolecular chemistry, playing a pivotal role in stabilizing crystal structures. nih.gov In coordination polymers derived from 1H-Tetrazole, 5-phenyl-, calcium salt, hydrogen bonding networks are frequently observed, particularly when solvent molecules like water are incorporated into the crystal lattice. researchgate.net

Non-Covalent Interactions Driving Assembly

Beyond the primary coordination and hydrogen bonds, a suite of weaker non-covalent interactions contributes to the cohesion and specific packing of crystalline materials involving 5-phenyltetrazolate. mdpi.com The phenyl group of the ligand is particularly important in this regard. mdpi.com

Key non-covalent interactions include:

π-π Stacking: The aromatic phenyl rings on adjacent ligands can stack on top of each other in a parallel or offset fashion. This interaction, arising from the electrostatic attraction between the electron-rich π-systems, helps to organize the polymer chains and adds to the thermodynamic stability of the crystal.

C-H···π Interactions: Hydrogen atoms from the phenyl rings (C-H groups) can interact with the π-electron cloud of an adjacent phenyl or tetrazole ring. These interactions, while weak, are numerous and collectively provide a significant stabilizing force that influences the orientation of the ligands in the solid state.

The final crystal structure is the result of a delicate balance, where the system optimizes all of these interactions—coordination bonds, hydrogen bonds, π-π stacking, and van der Waals forces—to achieve the most stable energetic arrangement. rsc.org This interplay is fundamental to the practice of crystal engineering with tetrazolate-based ligands. mdpi.com

Applications and Potential in Advanced Materials Science for 1h Tetrazole, 5 Phenyl , Calcium Salt

Role in Energetic Materials and Propellants

Tetrazole-based compounds are well-regarded in the field of energetic materials for their high heats of formation, generation of large volumes of nitrogen gas upon decomposition, and often tunable sensitivities. wikipedia.org These characteristics make them desirable for applications in propellants, explosives, and pyrotechnics. wikipedia.org While specific experimental data for 1H-Tetrazole, 5-phenyl-, calcium salt is not extensively available in open literature, its potential can be inferred from the known properties of related tetrazole salts. The presence of the nitrogen-rich tetrazole ring is the primary contributor to its energetic nature. at.ua

The primary decomposition products of many tetrazole-based energetic materials are high-temperature, non-toxic gases like water and nitrogen gas, which is a desirable property. wikipedia.org Furthermore, these materials can exhibit high burn rates and relative stability. wikipedia.org

Thermal Stability and Detonation Properties

The thermal stability of a primary explosive is a critical factor in its handling and application. Generally, the thermal stability of tetrazole salts is influenced by the cation. For instance, some nitrogen-rich salts of 5-hydrazino-1H-tetrazole exhibit good thermal stability with decomposition temperatures ranging from 173.7 to 198.6 °C. rsc.org Poly-tetrazole-containing alkali metal-based 3D energetic metal-organic frameworks have shown excellent thermal decomposition temperatures, with a sodium-based framework decomposing at 344 °C and a potassium-based one at 337 °C. acs.org A study on 5-(4-Pyridyl)tetrazolate (H4-PTZ) showed an initial exothermic decomposition temperature between 249.03 and 270.07 °C depending on the heating rate. maxapress.com For comparison, the parent compound, 5-phenyl-1H-tetrazole, has a melting point of approximately 216 °C, at which it decomposes. chemicalbook.com The calcium salt would be expected to have a significantly higher decomposition temperature due to its ionic nature.

Detonation properties, such as detonation velocity (VOD) and detonation pressure (DP), are key performance indicators for explosives. While specific values for 1H-Tetrazole, 5-phenyl-, calcium salt are not documented, related compounds offer a point of reference. For example, some energetic salts of 5-hydrazino-1H-tetrazole have detonation properties superior to HMX. rsc.org A sodium-based poly-tetrazole metal-organic framework has a calculated detonation velocity of 8500 m/s and a detonation pressure of 26.74 GPa. acs.org Certain nitro-tetrazole derivatives have been reported with detonation velocities approaching or exceeding that of RDX. at.ua

To provide a comparative context, the following table includes data for some representative energetic materials.

| Compound Name | Decomposition Temperature (°C) | Detonation Velocity (m/s) | Detonation Pressure (GPa) |

| RDX | 210 | ~8750 | ~34 |

| HMX | 279 | ~9100 | ~39 |

| HNS | 318 | ~7000 | ~20 |

| Sodium-based Poly-tetrazole MOF | 344 | 8500 | 26.74 |

| Potassium-based Poly-tetrazole MOF | 337 | 7320 | 20 |

| 1-Hydroxy-5-methyltetrazole Hydrazinium Salt | 224 | 8109 | 219 (kbar) |

| 1-Hydroxy-5-methyltetrazole Ammonium (B1175870) Salt | 229 | 7982 | - |

Note: Data for RDX, HMX, and HNS are benchmark values. Data for other compounds are from cited research and may be calculated or experimental. acs.orgmdpi.com

Energetic Performance and Sensitivity Assessments

The energetic performance of tetrazole salts is closely linked to their high nitrogen content and positive heats of formation. at.ua The sensitivity of energetic materials to external stimuli such as impact, friction, and electrostatic discharge is a crucial safety parameter. Generally, metal salts of tetrazoles can have a wide range of sensitivities. For instance, some salts of 5-hydrazino-1H-tetrazole show reasonable impact sensitivities ranging from 4 to 40 J. rsc.org In contrast, some silver salts of 5-aminotetrazole (B145819) have sensitivities comparable to commonly used primary explosives. researchgate.net The calcium cation in 1H-Tetrazole, 5-phenyl-, calcium salt is expected to result in a more stable and less sensitive compound compared to heavy metal salts like those of lead or silver. Insensitive energetic materials are highly sought after for safer handling and storage. Research into insensitive energetic materials has shown that some tetrazolone salts exhibit low sensitivity. researchgate.net

Precursors for Novel Functional Materials

Beyond their energetic applications, tetrazole derivatives, particularly their metal salts, are emerging as versatile precursors for the synthesis of a variety of nanostructured materials. nih.govresearchgate.net

Fabrication of Metal Oxide or Nitride Materials

Metal tetrazolates are considered promising single-source precursors for the solventless thermolysis synthesis of nanostructured materials. nih.gov A key advantage of using tetrazoles as ligands or precursors is their complete thermal decomposition into only gaseous products, which allows for the formation of organic-free materials. nih.gov This property is particularly valuable in the fabrication of pure metal, metal oxide, or metal nitride nanostructures. The thermal decomposition of a metal tetrazolate in an inert or reactive atmosphere can lead to the formation of the corresponding metal, oxide, or nitride. While this has been demonstrated for various metal tetrazolates, specific studies on 1H-Tetrazole, 5-phenyl-, calcium salt as a precursor for calcium oxide (CaO) or calcium nitride (Ca₃N₂) are not yet reported. However, the principle suggests its potential in this area.

Components in Polymer and Composite Systems

Tetrazole derivatives are also being explored for their use in polymer and composite systems. lifechemicals.com They can be incorporated into polymer backbones to create materials with enhanced thermal stability or specific functionalities. serdp-estcp.mil For instance, synthetic polymers with tetrazole fragments in their repeating units are being investigated as highly prospective materials for applications like CO₂ capture. lifechemicals.com

In the context of composites, calcium salts are known to be used as fillers or additives in polymer matrices. For example, calcium carbonate is a common filler in polypropylene (B1209903) composites to enhance properties like stiffness and thermal stability. mdpi.com Amorphous calcium phosphate (B84403) has been used as a filler in dental composites. nist.gov While there is no specific research on incorporating 1H-Tetrazole, 5-phenyl-, calcium salt into polymer composites, its properties as a calcium salt could be leveraged. The introduction of such a salt into a polymer matrix could potentially enhance thermal stability and introduce the functionality of the phenyl-tetrazole group, which could be beneficial for creating materials with tailored properties. For example, siloxane-poly(hydroxyethyl methacrylate) hybrid coatings have been modified by the addition of calcium salts to improve their properties. researchgate.net

Catalysis and Reaction Medium Applications

The unique electronic properties and coordination capabilities of the tetrazole ring make its derivatives interesting candidates for applications in catalysis. researchgate.netrsc.org

The nitrogen atoms in the tetrazole ring can act as ligands, coordinating with metal centers to form complexes that can exhibit catalytic activity. researchgate.net 5-substituted tetrazoles are considered excellent building blocks for synthesizing structurally versatile complexes that can have tuned properties and performances. scielo.br While specific catalytic applications of 1H-Tetrazole, 5-phenyl-, calcium salt have not been reported, the parent ligand, 5-phenyl-1H-tetrazole, has been used to synthesize metal complexes. chemicalbook.com These complexes, in turn, could be investigated for their catalytic potential in various organic transformations. The structure of tetrazoles and their derivatives is crucial in preparing complexes as they can modify the reactivity and selectivity of the metal centers in a catalyst. researchgate.net

Furthermore, tetrazole-based compounds are being explored in the synthesis of nanocatalysts. amerigoscientific.comresearchgate.netresearchgate.net For example, various nano-catalysts have been utilized for the green synthesis of tetrazole derivatives. rsc.org This indicates the broader role of the tetrazole moiety in the field of catalysis, suggesting that complexes derived from 1H-Tetrazole, 5-phenyl-, calcium salt could be of interest for future catalytic studies.

Role as an Ionic Liquid Component

The applicability of 1H-Tetrazole, 5-phenyl-, calcium salt as a component in ionic liquids (ILs) is not well-documented in current research. However, the broader family of tetrazole-based compounds has been explored for this purpose. The tetrazole ring is considered a good candidate for forming ionic liquids due to the acidic nature of the proton on the ring. gatech.edu

For instance, studies have successfully created ionic liquids by reacting 5-methyl-1H-tetrazole with various organic amines, resulting in salts that are liquid at or near room temperature. gatech.edu Research has also been conducted on the hydration structure of ammonium phenyltetrazolate ionic liquids to understand their properties for applications like forward osmosis water purification. qub.ac.uk These investigations suggest that tetrazole anions can be a key component of ILs, but specific data on the calcium salt of 5-phenyl-1H-tetrazole in this context is not yet available.

Corrosion Inhibition Mechanisms

The most significant application of 5-phenyl-1H-tetrazole and its derivatives is in the field of corrosion prevention. The calcium salt, in solution, provides the 5-phenyl-1H-tetrazole anion, which is the active inhibiting species. These compounds have demonstrated considerable effectiveness in protecting metals such as mild steel and copper alloys, particularly in acidic or chloride-containing environments. bhu.ac.inresearchgate.netacs.org The inhibition is generally a mixed-type, meaning it affects both the anodic (metal dissolution) and cathodic (hydrogen evolution) reactions of the corrosion process. bhu.ac.inelectrochemsci.org

Protective Layer Formation and Surface Interactions

The primary mechanism of corrosion inhibition by 5-phenyl-1H-tetrazole is the formation of a protective film on the metal surface. bhu.ac.inelectrochemsci.orgpleiades.online This process involves the adsorption of the tetrazole molecules onto the metal. electrochemsci.org

Key aspects of this interaction include:

Adsorption: The inhibitor molecules adhere to the metal surface, an action that often follows the Langmuir adsorption isotherm model. researchgate.netelectrochemsci.org This model implies the formation of a monolayer of the inhibitor on the surface.

Barrier Film: The adsorbed molecules create a dense, protective barrier. electrochemsci.org This film isolates the metal from the corrosive environment, significantly increasing the charge transfer resistance and slowing down the corrosion process. electrochemsci.org Scanning Electron Microscopy (SEM) analysis has visually confirmed the formation of a smoother, protected surface on steel in the presence of tetrazole inhibitors compared to the rough, corroded surface of unprotected steel. bhu.ac.in

Chemical Bonding: The effectiveness of the inhibitor is attributed to the molecular structure. The tetrazole ring, with its multiple nitrogen atoms, and the π-electrons of the phenyl group can form coordinate bonds with the vacant d-orbitals of metal atoms, leading to strong adsorption and a stable protective layer. researchgate.net

Comparative Studies with Other Inhibitors

The performance of 5-phenyl-1H-tetrazole and its derivatives has been evaluated against other known corrosion inhibitors, highlighting its competitive efficacy.

One key comparative study assessed 5-phenyl-1H-tetrazole (PhTA) against the widely used 1H-Benzotriazole (HBTA) for the protection of a copper-based alloy in a chloride environment. researchgate.net In another study, various substitutions on the phenyl ring of the tetrazole molecule were compared to determine their effect on inhibition efficiency. For copper in a sulfuric acid medium, the order of inhibition efficiency was found to be 5-(4-Bromophenyl)-2H-Tetrazole > 5-(2-Bromophenyl)-1H-Tetrazole > 5-Phenyltetrazole, demonstrating that the addition of a bromine substituent enhances protective properties. researchgate.netresearchgate.net

The following table summarizes findings from comparative studies on 5-phenyl-1H-tetrazole derivatives and other inhibitors.

| Inhibitor | Metal/Alloy | Corrosive Medium | Key Findings | Reference |

|---|---|---|---|---|

| 5-Phenyl-1H-tetrazole (PhTA) | Copper Alloy (B14) | Chloride Environment | Evaluated as an effective inhibitor, comparable to 1H-Benzotriazole. | researchgate.net |

| 1H-Benzotriazole (HBTA) | Copper Alloy (B14) | Chloride Environment | Commercial standard used for comparison against PhTA. | researchgate.net |

| 5-(4-Bromophenyl)-2H-Tetrazole | Copper | 0.5 M H₂SO₄ | Showed the highest inhibition efficiency among the tested phenyltetrazole derivatives. | researchgate.netresearchgate.net |

| 5-Phenyltetrazole (PT) | Copper | 0.5 M H₂SO₄ | Exhibited good inhibition but was less effective than its brominated derivatives. | researchgate.netresearchgate.net |

| 1-Phenyl-1H-tetrazole-5-thiol (PTZ) | Q235 Steel | 1 M HCl | Achieved a high inhibition efficiency of 97.1% at a concentration of 5 mM. | electrochemsci.orgresearchgate.net |

Future Research Directions and Emerging Trends for 1h Tetrazole, 5 Phenyl , Calcium Salt

Exploration of Novel and Sustainable Synthetic Pathways

Future research will likely focus on developing more efficient, safer, and environmentally benign methods for synthesizing 1H-Tetrazole, 5-phenyl-, calcium salt. Traditional synthetic routes for tetrazoles can involve hazardous reagents like sodium azide (B81097) and harsh reaction conditions. researchgate.net The principles of green chemistry are increasingly guiding the development of new synthetic protocols. bohrium.comeurekaselect.comdntb.gov.uarsc.org

Key areas for exploration include:

Multicomponent Reactions (MCRs): These reactions, where multiple starting materials react in a single step to form a product, offer advantages in terms of efficiency, atom economy, and reduced waste generation. bohrium.comeurekaselect.comnih.govbeilstein-archives.org Investigating MCRs for the one-pot synthesis of the 5-phenyl-1H-tetrazole precursor could significantly streamline the production process. beilstein-journals.org

Alternative Energy Sources: The use of microwaves and ultrasound as energy sources can accelerate reaction rates, improve yields, and often allow for milder reaction conditions compared to conventional heating. dntb.gov.ua

Green Catalysts and Solvents: Research into heterogeneous catalysts, which can be easily recovered and reused, and the use of environmentally friendly solvents like water or ionic liquids, will be crucial. rsc.org Nanomaterial-based catalysts, for instance, have shown great promise in the green synthesis of tetrazole derivatives due to their high surface area and reactivity. rsc.org

| Synthetic Approach | Key Principles | Potential Advantages for Calcium 5-phenyltetrazolate Synthesis | References |

|---|---|---|---|

| Multicomponent Reactions (MCRs) | Combining three or more reactants in a single synthetic operation. | Increased efficiency, reduced waste, step and atom economy. | bohrium.comeurekaselect.combeilstein-journals.org |

| Microwave/Ultrasound-Assisted Synthesis | Using alternative energy sources to drive reactions. | Faster reaction times, higher yields, milder conditions. | dntb.gov.ua |

| Nanocatalysis | Employing catalysts at the nanoscale for enhanced activity. | High efficiency, easy recovery and reusability, environmentally friendly. | rsc.org |

| Flow Chemistry | Performing reactions in a continuous stream rather than a batch. | Improved safety for energetic compounds, better control over reaction parameters, ease of scalability. | researchgate.net |

Advanced Characterization Techniques for Intricate Structural Details

A thorough understanding of the structure-property relationships of 1H-Tetrazole, 5-phenyl-, calcium salt is fundamental to its development. Future research will leverage advanced and in-situ characterization techniques to probe its behavior under various conditions, particularly those relevant to its function as an energetic material. european-mrs.comenergetic-materials.org.cn

Emerging characterization trends include:

In-Situ and Operando Analysis: Techniques that allow for the real-time observation of material changes under stimuli (e.g., heat, pressure) are invaluable. acs.orgproceedings.com For instance, in-situ X-ray diffraction can reveal phase transitions and decomposition pathways as they occur.

High-Speed Calorimetry: Nanocalorimetry and fast scanning calorimetry enable the study of thermal properties and reactions at extremely high heating rates, mimicking the conditions of thermal decomposition or ignition. european-mrs.comresearchgate.net

Advanced Spectroscopic and Microscopic Methods: The application of sophisticated techniques can provide detailed information about the coordination environment of the calcium ion and the electronic structure of the tetrazole ring, which are crucial for understanding its stability and reactivity. wayne.eduresearchgate.netanjs.edu.iq

| Characterization Technique | Information Gained | Relevance to Calcium 5-phenyltetrazolate | References |

|---|---|---|---|

| In-Situ X-ray Diffraction | Real-time crystal structure changes during thermal decomposition or under pressure. | Understanding reaction mechanisms, identifying intermediate phases, and determining structural stability. | energetic-materials.org.cnacs.org |

| Fast Scanning Calorimetry (FSC) | Thermal properties and reaction kinetics at very high heating rates (>1000 K/s). | Simulating rapid decomposition events and obtaining kinetic data relevant to performance. | european-mrs.comresearchgate.net |

| Single-Crystal X-ray Analysis | Precise atomic arrangement, bond lengths, and angles. | Elucidating the coordination of the calcium ion and intermolecular interactions (e.g., hydrogen bonding). | wayne.eduresearchgate.net |

| Multinuclear NMR Spectroscopy | Detailed information about the molecular structure in solution and solid state. | Confirming the structure and purity of the synthesized compound. | rsc.orgresearchgate.net |

Deeper Insights from Multiscale Computational Modeling and Simulation

Computational modeling is an indispensable tool for accelerating materials discovery and providing insights that are difficult to obtain experimentally. purdue.edu For 1H-Tetrazole, 5-phenyl-, calcium salt, multiscale modeling approaches can bridge the gap from molecular properties to macroscopic behavior. gatech.eduaip.orgresearchgate.net

Future computational efforts will likely involve:

Quantum Mechanical Calculations: Density Functional Theory (DFT) can be used to calculate fundamental properties such as heats of formation, electronic structure, and vibrational spectra, which are essential for predicting energetic performance and stability. researchgate.net

Molecular Dynamics (MD) Simulations: MD can simulate the dynamic behavior of the material at the atomic level, providing insights into its response to shock, heat, and other stimuli. This is crucial for predicting sensitivity and understanding the initial steps of decomposition. arxiv.org

Mesoscale and Continuum Modeling: These higher-level models can simulate the behavior of larger systems, such as the propagation of detonation, by incorporating data from lower-level simulations. purdue.edugatech.eduresearchgate.net

| Modeling Scale | Methods | Predicted Properties | References |

|---|---|---|---|

| Quantum (Atomistic) | Density Functional Theory (DFT) | Heats of formation, bond energies, electronic structure, reaction pathways. | researchgate.net |

| Molecular (Nano) | Reactive Molecular Dynamics (MD) | Response to shock, thermal decomposition mechanisms, sensitivity. | arxiv.org |

| Mesoscale (Micro) | Hydrodynamic simulations, Coarse-Graining | Pore collapse, hotspot formation, shock-to-detonation transition. | researchgate.netarxiv.org |

| Continuum (Macro) | Finite Element Analysis (FEA) | Detonation performance, material response at the component level. | purdue.edugatech.edu |

Diversification of Non-Biological Material Science Applications

While tetrazole derivatives are widely studied in medicinal chemistry, their unique properties also make them suitable for a range of material science applications. nih.govlifechemicals.comphmethods.net Future research should aim to diversify the applications of 1H-Tetrazole, 5-phenyl-, calcium salt beyond its role in energetic materials. nbinno.comnih.gov

Potential areas of application include:

Coordination Polymers and Metal-Organic Frameworks (MOFs): The tetrazole ring is an excellent ligand for coordinating with metal ions. nih.govarkat-usa.org The calcium salt could serve as a building block for creating novel coordination polymers with interesting properties for gas storage, catalysis, or luminescence. lifechemicals.com

Pyrotechnics: Metal salts, including those of calcium, are often used as colorants in pyrotechnic compositions. wayne.edu The energetic nature of the 5-phenyltetrazolate anion combined with the calcium cation could lead to new formulations for specialized pyrotechnic effects.

High-Density Materials: The extensive hydrogen bonding and coordination networks possible with tetrazolate salts can lead to materials with high densities, a desirable property for energetic applications. rsc.orgnih.gov

Integration with Emerging Technologies and Interdisciplinary Research

The intersection of materials science with other fields, particularly data science and advanced manufacturing, offers exciting new avenues for research.

Machine Learning (ML) and Artificial Intelligence (AI): ML algorithms can be trained on existing data from experiments and computations to rapidly predict the properties of new materials. nih.govumd.eduresearchgate.net This approach can be used to screen for derivatives of 5-phenyltetrazole with optimized properties (e.g., higher energy, lower sensitivity) or to guide the discovery of optimal synthetic pathways. acs.orgmaterialsvirtuallab.org

Advanced Manufacturing: The development of methods for incorporating energetic materials into components via techniques like 3D printing (additive manufacturing) is a growing field. Research could explore the formulation of 1H-Tetrazole, 5-phenyl-, calcium salt into "inks" or filaments for the precise, on-demand fabrication of energetic devices.

Interdisciplinary Collaboration: Progress will be accelerated by collaboration between synthetic chemists, materials scientists, physicists, and computational chemists to create a feedback loop of design, synthesis, characterization, and modeling.

| Emerging Technology | Application Area | Potential Impact on Calcium 5-phenyltetrazolate Research | References |

|---|---|---|---|

| Machine Learning | Materials Discovery & Synthesis | Accelerated screening of new derivatives with tailored properties; optimization of synthetic routes. | nih.govresearchgate.netacs.org |

| Additive Manufacturing (3D Printing) | Component Fabrication | Enabling the creation of complex, customized energetic components and micro-devices. | acs.org |

| High-Throughput Experimentation | Synthesis & Characterization | Rapidly generating large datasets to train ML models and accelerate discovery cycles. | nih.gov |

Q & A

Q. What are the established synthetic routes for 5-phenyl-1H-tetrazole calcium salt, and how do reaction conditions influence yield and purity?